molecular formula C10H12N4OS B7635484 N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B7635484
M. Wt: 236.30 g/mol
InChI Key: PAGFGFADCPQGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as PTZ-343, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in multiple fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors and increases the inhibitory neurotransmission in the brain. This mechanism of action has been studied extensively in animal models and has been shown to have potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects:
N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including enhancing GABA-A receptor activity, regulating insulin secretion and glucose homeostasis, inhibiting cancer cell growth, and inducing apoptosis. Additionally, N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have minimal toxicity and side effects in animal models, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and minimal toxicity. However, one limitation of N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is its poor solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide research, including studying its potential therapeutic applications in neurological disorders, endocrine disorders, and cancer. Additionally, further research is needed to optimize the synthesis method of N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide and improve its solubility in water. Furthermore, N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide can be used as a tool compound in drug discovery research to identify new compounds that target GABA-A receptors.

Synthesis Methods

N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide can be synthesized using various methods, including the reaction of 5-bromo-1,3-thiazole-2-amine with 5-aminopyrazole-4-carboxamide in the presence of a palladium catalyst. Another method involves the reaction of 5-propyl-1,3-thiazole-2-amine with ethyl 5-aminopyrazole-4-carboxylate in the presence of a copper catalyst.

Scientific Research Applications

N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in various scientific fields, including neuroscience, endocrinology, and cancer research. In neuroscience, N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to enhance the activity of GABA-A receptors, which play a crucial role in regulating the excitability of neurons. In endocrinology, N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has been studied for its potential to regulate insulin secretion and glucose homeostasis. In cancer research, N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-3-7-6-11-10(16-7)13-9(15)8-4-5-12-14-8/h4-6H,2-3H2,1H3,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGFGFADCPQGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(S1)NC(=O)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-propyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

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